![molecular formula C9H8FNOS B2813105 7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 866154-48-5](/img/structure/B2813105.png)
7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one
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Description
7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzothiazinone and has been found to exhibit a range of interesting properties, making it a promising candidate for use in various research applications.
Scientific Research Applications
Antimicrobial Applications
A study by Armenise et al. (2012) synthesized a series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and evaluated their in vitro inhibitory activity against a panel of Gram-positive and Gram-negative bacteria strains and selected fungi species. Compounds showed promising antimicrobial activity, highlighting their potential as novel antimicrobial agents Armenise et al., 2012.
Anticonvulsant Activity
Li-Qiu Zhang et al. (2010) conducted a study on a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones for their anticonvulsant activity. The study found that certain derivatives could be considered potentially useful and safe therapeutic compounds for treating convulsions Li-Qiu Zhang et al., 2010.
Antitumor Properties
Research by Hutchinson et al. (2001) on fluorinated 2-(4-aminophenyl)benzothiazoles demonstrated potent cytotoxicity in vitro in certain human cell lines, indicating the potential of fluorinated benzothiazoles in antitumor therapy Hutchinson et al., 2001.
Synthesis and Evaluation as Antimicrobial Agents
Another study by Rathore and Kumar (2006) involved the synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines and their evaluation as antimicrobial agents, further emphasizing the antimicrobial potential of such compounds Rathore & Kumar, 2006.
properties
IUPAC Name |
7-fluoro-4-methyl-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNOS/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARYOYUMWAJJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-4-methyl-2H-1,4-benzothiazin-3(4H)-one |
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